molecular formula C7H6F2O2S B2895790 2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid CAS No. 2248367-96-4

2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid

Cat. No.: B2895790
CAS No.: 2248367-96-4
M. Wt: 192.18
InChI Key: DMJQGTINSNLZJV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid group attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered lipophilicity, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process can be achieved using difluoromethylation reagents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties, such as increased metabolic stability, make it valuable in the study of biological systems and drug metabolism.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates with improved pharmacokinetic properties.

    Industry: The compound is used in the development of materials with specific properties, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid can be compared with other similar compounds, such as:

    Difluoromethyl phenyl sulfide: This compound also contains a difluoromethyl group and a sulfur atom, but it differs in the aromatic ring structure.

    Thiophenol: A simpler sulfur-containing aromatic compound without the difluoromethyl group.

    Aniline: An aromatic amine that shares some hydrogen bond acidity properties with difluoromethylated compounds.

The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the thiophene ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

2-(difluoromethyl)-4-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-3-2-12-5(6(8)9)4(3)7(10)11/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJQGTINSNLZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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